Prolyl-Histidine
Overview
Description
Prolyl-Histidine is a dipeptide with the molecular formula C11H16N4O3 . It has a molecular weight of 252.27 g/mol .
Synthesis Analysis
The synthesis of this compound involves complex biochemical reactions. For instance, the aldol reaction of acetone and benzaldehyde catalyzed by this compound was studied using density functional theory (DFT) method .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring from the proline and an imidazole ring from the histidine . The IUPAC name is (2S)-3-(1H-imidazol-5-yl)-2-[[ (2S)-pyrrolidine-2-carbonyl]amino]propanoic acid .Chemical Reactions Analysis
The aldol reaction of acetone and benzaldehyde catalyzed by this compound involves several steps: formation of an alcohol intermediate with acetone and Pro-His by water assistance, formation of enamine by alcohol dehydration, formation of imine complexes by electrophilic addition of enamine and benzaldehyde, and formation of aldol products by imine complex combining with water to obtain S or R type products after removing the catalyst .Physical and Chemical Properties Analysis
This compound has a molecular weight of 252.27 g/mol, a Hydrogen Bond Donor Count of 4, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 5 . Its exact mass and monoisotopic mass are 252.12224039 g/mol .Scientific Research Applications
1. Influence on Protein Folding and Conformational Changes
Prolyl-Histidine plays a significant role in protein folding. The peptidyl-prolyl cis/trans isomerization is a conformational change in the polypeptide backbone that is essential in protein refolding and cellular restructuring. Histidine preceding proline can accelerate prolyl isomerization, influencing protein structure and function. This process is important in various biological contexts, including protein maturation and degradation (Reimer et al., 1997).
2. Role in Enzymatic Catalysis
Histidine residues in the context of proline are critical for the catalytic activity of certain enzymes. For example, in prolyl 4-hydroxylase, mutations in conserved histidines resulted in a significant loss of enzymatic activity, highlighting their importance in the enzyme's function (Lamberg et al., 1995). This has implications for understanding enzyme mechanisms and potential therapeutic interventions.
3. Influence on Peptide Hormones and Neuropeptides
Prolyl oligopeptidase, which contains both prolyl and histidyl residues, is involved in the maturation and degradation of peptide hormones and neuropeptides. This enzyme plays a role in memory processes, and its structure has implications for drug design to treat memory disorders (Fülöp et al., 1998).
4. Impact on Angiogenesis and Tumor Vascularization
Histidine-rich glycoproteins, which contain proline and histidine, have been shown to possess antiangiogenic properties. These proteins can inhibit tumor growth and angiogenesis, making them potential targets for cancer therapy (Olsson et al., 2004).
5. Modulation of Amino Acid Metabolism
Supplementation with histidine affects amino acid metabolism, influencing the synthesis and turnover of proteins and HIS-containing peptides. This has implications for dietary interventions and the treatment of metabolic disorders (Holeček & Vodeničarovová, 2019).
6. Insights into Protein Domain Structures
The analysis of histidine-proline-rich glycoproteins offers insights into protein domain structures and their functional implications, such as interactions with other molecules and potential roles in physiological processes (Borza et al., 1996).
7. Therapeutic Potential in Various Health Conditions
Histidine's role in health and disease, often in the context of proline-rich proteins, has been explored for potential therapeutic applications. This includes its use in organ preservation, cardiac surgery, neurological disorders, and inflammatory diseases (Holeček, 2020).
8. Influence on Enzyme Stability and Function
The presence of histidine in the active site of certain enzymes like Pin1, which contains prolyl residues, is critical for maintaining enzyme stability and function, rather than directly participating in catalysis (Bailey et al., 2008).
Future Directions
Properties
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c16-10(8-2-1-3-13-8)15-9(11(17)18)4-7-5-12-6-14-7/h5-6,8-9,13H,1-4H2,(H,12,14)(H,15,16)(H,17,18)/t8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPSGCXDIVACBU-IUCAKERBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Caffeoyl-Prolyl-Histidine Amide (CA-PH), a compound incorporating Prolyl-Histidine?
A1: Research suggests that CA-PH exerts its effects by inhibiting the enzyme Fyn []. Specifically, CA-PH competitively binds to the ATP binding site of Fyn, hindering its activity. This inhibition then disrupts the downstream SYK/IKK/IκB signaling pathway, ultimately suppressing the activation of NF-κB, a key regulator of inflammation [].
Q2: What are the potential therapeutic benefits of targeting Fyn with compounds like CA-PH?
A2: Studies have shown that CA-PH, through its inhibition of Fyn, successfully alleviates atopic dermatitis (AD)-like phenotypes in mouse models []. This includes reducing epidermal thickening, mast cell infiltration, and the expression of inflammatory cytokines []. These findings suggest that Fyn could be a promising therapeutic target for inflammatory skin diseases like AD.
Q3: How does CA-PH compare to traditional treatments for inflammatory skin conditions like glucocorticoids?
A3: Unlike long-term glucocorticoid use, which can lead to side effects like skin atrophy, chronic application of CA-PH in mice did not induce REDD1 upregulation, mTOR signaling reduction, or skin atrophy []. This suggests that CA-PH might offer a safer alternative for long-term management of inflammatory skin diseases.
Q4: Beyond CA-PH, have other studies explored the biological activity of this compound containing peptides?
A4: Yes, research has identified this compound and other dipeptides within the low molecular weight fraction of Alteromonas macleodii QZ9-9 fermentation products []. These metabolites exhibit notable antioxidant properties, highlighting the potential of this compound containing compounds for various applications [].
Q5: Are there any computational studies investigating this compound's properties or activities?
A5: While not directly focusing on CA-PH, theoretical investigations have explored the catalytic properties of this compound in intermolecular aldol reactions []. This research sheds light on the potential for this compound to act as a catalyst in organic synthesis.
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